

Comparing (+)-Dibenzoyl-D-tartaric acid and (-)-Dibenzoyl-L-tartaric acid.

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Compound of Interest

Compound Name: (+)-Dibenzoyl-D-tartaric acid

Cat. No.: B7770111

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A Comprehensive Comparison: **(+)-Dibenzoyl-D-tartaric Acid** vs. (-)-Dibenzoyl-L-tartaric Acid in Chiral Resolution

For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate chiral resolving agent is a critical step in obtaining enantiomerically pure compounds. Among the most effective and widely used agents are the enantiomers of dibenzoyltartaric acid: **(+)-Dibenzoyl-D-tartaric acid** and (-)-Dibenzoyl-L-tartaric acid. These compounds are instrumental in the separation of racemic mixtures, particularly amines, through the formation of diastereomeric salts. This guide provides an objective comparison of these two resolving agents, supported by experimental data and detailed protocols, to aid in their effective application.

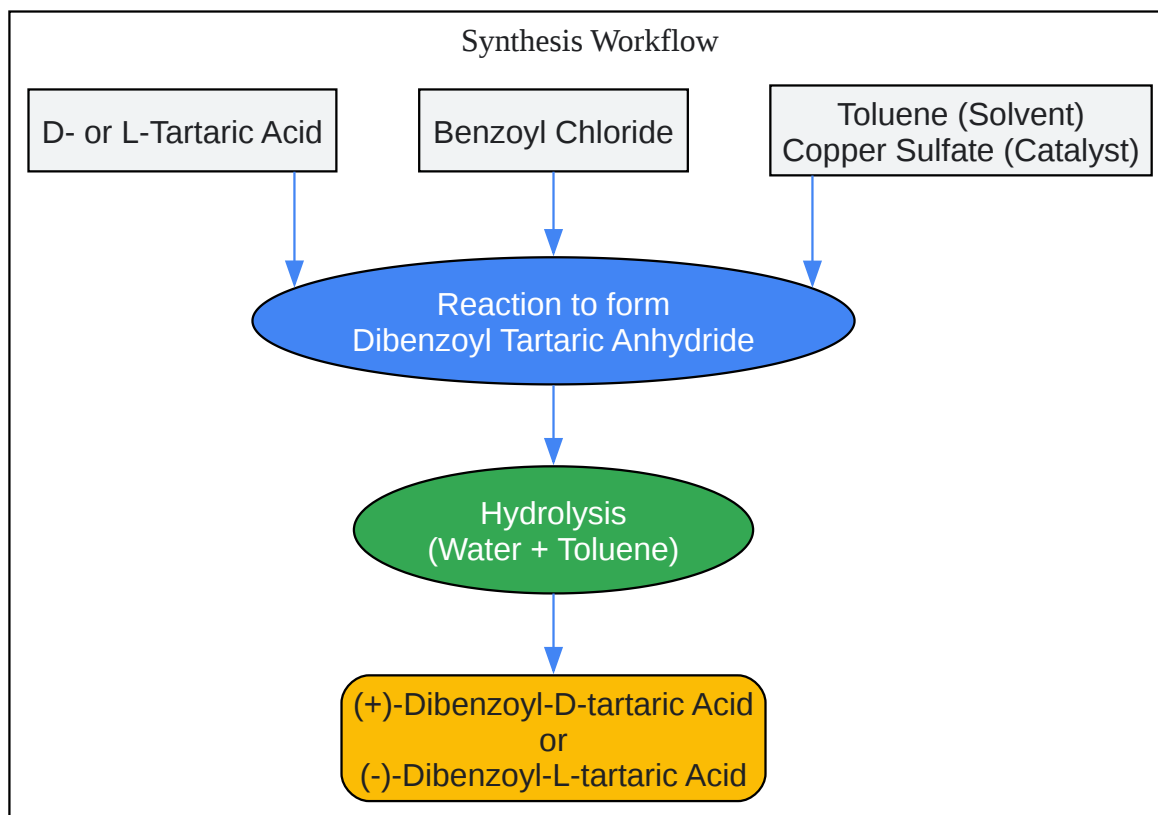
Physical and Chemical Properties

(+)-Dibenzoyl-D-tartaric acid and (-)-Dibenzoyl-L-tartaric acid are enantiomers, meaning they are non-superimposable mirror images of each other. Consequently, they share identical physical properties, with the exception of the direction in which they rotate plane-polarized light. Both are white to off-white crystalline powders.^[1]

Property	(+)-Dibenzoyl-D-tartaric acid	(-)-Dibenzoyl-L-tartaric acid
Synonyms	(+)-2,3-Dibenzoyl-D-tartaric acid, D-DBTA	(-)-2,3-Dibenzoyl-L-tartaric acid, L-DBTA
CAS Number	17026-42-5[2]	2743-38-6[1]
Molecular Formula	C ₁₈ H ₁₄ O ₈ [2]	C ₁₈ H ₁₄ O ₈ [1]
Molecular Weight	358.30 g/mol [2]	358.30 g/mol [1]
Melting Point	154-156 °C[2]	152-155 °C[3]
Specific Rotation	[α] _{28/D} +116° (c=9 in ethanol) [2]	[α] _{20/D} -110° to -114° (c=1 in ethanol)[1]
Appearance	White to off-white crystalline powder[4]	White to off-white crystalline powder[1]
Solubility	Insoluble in water; soluble in ethanol, methanol, and acetone.[5]	Slightly soluble in water; soluble in methanol, ethanol, acetone, and ethyl acetate.[1] [6]

Synthesis of Dibenzoyltartaric Acid Enantiomers

The synthesis of both enantiomers is analogous, starting from the corresponding enantiomer of tartaric acid. The process involves the reaction of tartaric acid with benzoyl chloride, typically in the presence of a catalyst, to form the dibenzoyl tartaric anhydride intermediate, which is then hydrolyzed to yield the final product.



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Caption: General synthesis workflow for dibenzoyltartaric acid enantiomers.

Experimental Protocol for Synthesis

The following protocol is adapted from established synthesis methods and can be applied to either enantiomer by starting with the corresponding tartaric acid.

Materials:

- D- or L-Tartaric Acid
- Benzoyl Chloride
- Toluene

- Copper Sulfate or Ferrous Sulfate (catalyst)
- Water

Procedure:

- Reaction: In a suitable reactor, combine the starting tartaric acid (e.g., 1 part by weight) and toluene. Under agitation, add a catalytic amount of copper sulfate or ferrous sulfate (e.g., 0.001-0.1 parts).
- Slowly add benzoyl chloride (e.g., 1-3 parts) to the mixture. After the addition is complete, continue the reaction for approximately 4 hours.
- Isolation of Anhydride: The resulting mixture is centrifuged to isolate the solid dibenzoyl tartaric acid anhydride.
- Hydrolysis: The isolated anhydride is placed in a reactor with equal parts by weight of water and toluene. The mixture is heated to reflux for 2-4 hours.
- Final Product Isolation: After cooling to room temperature, the mixture is centrifuged to isolate the solid product, which is then dried. This method can achieve a purity of over 99% and a yield of over 95%.^[7]

Performance in Chiral Resolution

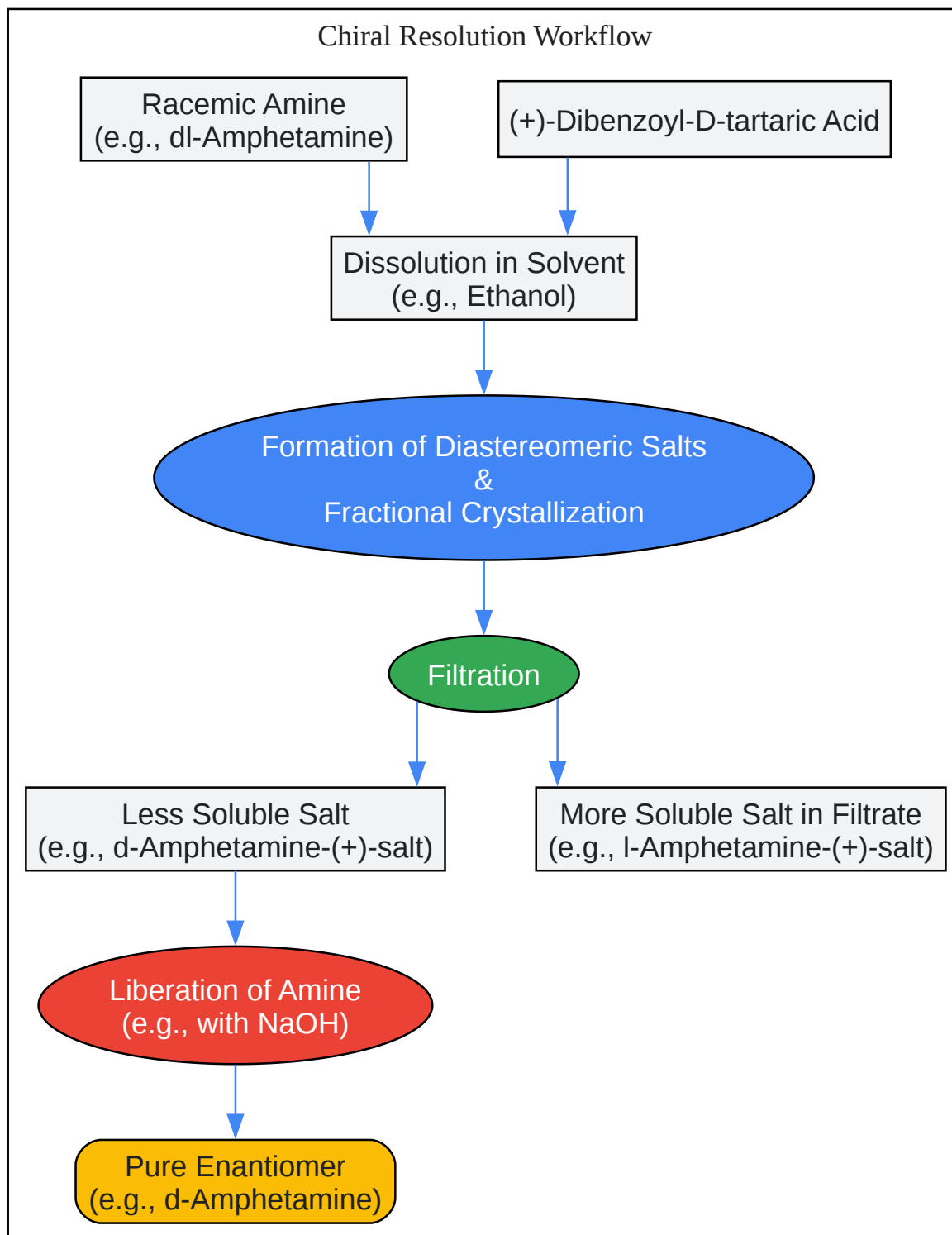
The primary application of **(+)-dibenzoyl-D-tartaric acid** and **(-)-dibenzoyl-L-tartaric acid** is the resolution of racemic mixtures, particularly amines, through the formation of diastereomeric salts. The principle relies on the fact that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic amine with a single enantiomer of the resolving agent, two diastereomeric salts are formed with different solubilities, allowing for their separation by fractional crystallization.

The choice between the D- and L-isomers of the resolving agent is determined by which enantiomer of the racemic compound is desired. For a racemic amine (let's denote it as dl-Amine), the reactions are as follows:

- dl-Amine + **(+)-Dibenzoyl-D-tartaric acid** → (d-Amine)-(+)-salt + (l-Amine)-(+)-salt

- dl-Amine + (-)-Dibenzoyl-L-tartaric acid \rightarrow (d-Amine)-(-)-salt + (l-Amine)-(-)-salt

One of the diastereomeric salts will be less soluble in a given solvent and will preferentially crystallize, allowing for its separation.



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Caption: General workflow for chiral resolution of a racemic amine.

Comparative Experimental Data

While extensive head-to-head comparative data is not always published, the performance of each enantiomer of the resolving agent is expected to be symmetrically opposite. A study on the solvent-free optical resolution of N-methylamphetamine by distillation after partial diastereomeric salt formation found that O,O'-dibenzoyltartaric acid provided an effective resolution with an efficiency (S) of 0.74.[8] Another study on the resolution of N-methylamphetamine using O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate (DBTA) via supercritical fluid extraction reported that an enantiomeric excess (ee) of 83% could be achieved for the extracted enantiomer and 82% for the enantiomer in the raffinate.[9]

The following table provides a representative comparison based on available data and established principles of chiral resolution.

Parameter	Resolution with (+)-Dibenzoyl-D-tartaric acid	Resolution with (-)-Dibenzoyl-L-tartaric acid
Target Racemate	(±)-N-methylamphetamine	(±)-N-methylamphetamine
Isolated Enantiomer	(+)-N-methylamphetamine	(-)-N-methylamphetamine
Resolution Efficiency (S)	0.74[8]	Expected to be comparable to the D-isomer
Enantiomeric Excess (ee)	82-83%[9]	Expected to be comparable to the D-isomer

Experimental Protocol for Chiral Resolution of a Racemic Amine

This protocol provides a general procedure for the resolution of a racemic amine using either enantiomer of dibenzoyltartaric acid.

Materials:

- Racemic amine (e.g., 1-phenylethylamine)
- (+)-Dibenzoyl-D-tartaric acid** or **(-)-Dibenzoyl-L-tartaric acid**

- Methanol or Ethanol
- Sodium Hydroxide (NaOH) solution
- Organic extraction solvent (e.g., diethyl ether or dichloromethane)

Procedure:

- **Salt Formation:** Dissolve the racemic amine in a suitable solvent such as hot methanol. In a separate flask, dissolve an equimolar amount of the chosen dibenzoyltartaric acid enantiomer in the same hot solvent.
- **Crystallization:** Combine the two solutions and allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize. The flask can be further cooled in an ice bath to maximize precipitation.
- **Isolation of Diastereomeric Salt:** Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
- **Liberation of the Enantiomerically Enriched Amine:** Suspend the crystalline salt in water and add a strong base, such as a 10% NaOH solution, until the salt dissolves and the solution is basic.
- **Extraction:** Extract the liberated amine with an organic solvent.
- **Purification:** Dry the organic extracts over an anhydrous drying agent (e.g., MgSO_4), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
- **Analysis:** Determine the enantiomeric excess of the resolved amine using techniques such as chiral HPLC or polarimetry.

Conclusion

(+)-Dibenzoyl-D-tartaric acid and **(-)-Dibenzoyl-L-tartaric acid** are structurally mirrored chiral resolving agents that exhibit identical physical properties, except for their opposite optical rotation. Their performance in chiral resolution is symmetrically equivalent, making the choice between them dependent on the desired enantiomer of the target racemic compound. The high

yields and purities achievable through their use, as demonstrated in their synthesis and application in resolving racemic amines, solidify their status as indispensable tools in both academic research and the pharmaceutical industry for the production of enantiomerically pure substances.

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